molecular formula C7H3BrClN3O2 B1373251 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-56-9

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1373251
CAS No.: 1072944-56-9
M. Wt: 276.47 g/mol
InChI Key: UUNOBPZRFNJWHM-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H3BrClN3O2 and a molecular weight of 276.48 g/mol

Biochemical Analysis

Biochemical Properties

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it can interact with cytochrome P450 enzymes, leading to altered metabolic processes. Additionally, this compound can bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This compound may also interact with DNA, leading to changes in gene expression. Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, thereby altering their function and stability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential toxic effects. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can significantly impact its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine derivatives, followed by nitration. The reaction conditions often involve the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Scientific Research Applications

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitroimidazo[1,2-a]pyridine
  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine
  • 6-Bromo-3-nitroimidazo[1,2-a]pyridine

Uniqueness

8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its specificity in biological applications .

Properties

IUPAC Name

8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-5-1-4(9)3-11-6(12(13)14)2-10-7(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNOBPZRFNJWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674792
Record name 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-56-9
Record name 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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